

Measuring FITM Protein Expression in Cells: Application Notes and Protocols

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Compound of Interest		
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This document provides detailed application notes and protocols for the measurement of Fat-Storage Inducing Transmembrane (**FITM**) protein expression in cells. **FITM** proteins, including **FITM1** and **FITM2** (also known as FIT1 and FIT2), are crucial regulators of lipid droplet formation and endoplasmic reticulum (ER) homeostasis.[1][2] Accurate quantification of their expression is vital for research in metabolic diseases, lipid metabolism, and cellular stress responses.

Introduction to FITM Proteins

FITM1 and **FITM**2 are evolutionarily conserved proteins that reside in the endoplasmic reticulum membrane.[3] While they share about 50% similarity at the amino acid level, they exhibit distinct tissue expression patterns.[3][4] **FITM**1 is predominantly expressed in oxidative tissues like the heart and skeletal muscle, whereas **FITM**2 is more ubiquitously expressed, with the highest levels in adipose tissue.[4][5] These proteins play a gatekeeper role in lipid droplet biogenesis by facilitating the partitioning of triglycerides into forming lipid droplets.[3] Dysregulation of **FITM** protein expression has been linked to metabolic disorders and ER stress.[1][6]

Quantitative Data on FITM Protein Expression



The following table summarizes quantitative data on **FITM** protein expression from published studies. This data can serve as a reference for expected expression changes under various experimental conditions.

Protein	Cell Line/Tissue	Experimental Condition	Fold Change in Protein Expression	Reference
FITM2	Human HEK293 cells	Overexpression of an enhanced FITM2 variant	1.8-fold increase in cellular triglycerides	[1]
FITM1	Primary human skeletal muscle cells	Stimulation with PGC-1α	Upregulation of mRNA and protein levels	[1]
FITM2	Porcine intramuscular preadipocytes	Overexpression of FITM2	Upregulation of PPARy and C/EBPα, downregulation of β-catenin	[1]
FITM2	Human SUM159 cells	Knockout of FITM2	Elevated expression of ER stress markers (ATF3, BIP, CHOP)	[1]
Fitm2	Mouse liver	Hepatocyte- specific knockout	~95% reduction in protein levels	[6]

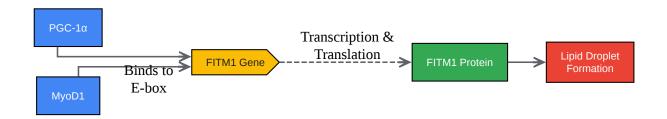
Signaling Pathways Involving FITM Proteins

FITM protein expression and function are integrated into cellular signaling networks, particularly those related to metabolic regulation and stress responses.

FITM1 Regulation in Muscle Cells



In skeletal muscle, **FITM1** expression is under the control of key transcriptional regulators of myogenesis and metabolism. The transcriptional coactivator PGC- 1α and the transcription factor MyoD1 both promote the expression of **FITM1**.[1] MyoD1 directly binds to the E-box element in the **FITM1** promoter to drive its transcription during the differentiation of C2C12 myoblasts.[1]



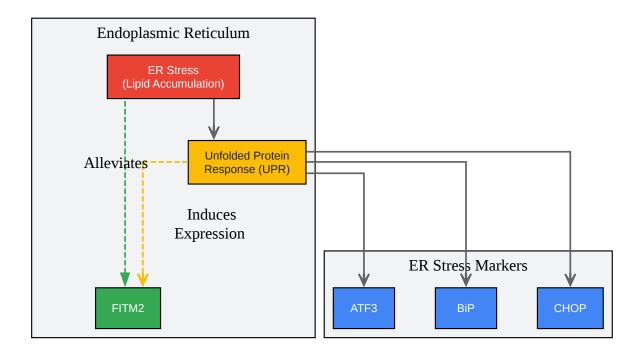
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FITM1 transcriptional regulation in muscle cells.

FITM2 and **ER** Stress Signaling

FITM2 plays a crucial role in maintaining ER homeostasis. Its deficiency leads to the accumulation of lipids within the ER, triggering the unfolded protein response (UPR), a hallmark of ER stress.[6][7] This results in the upregulation of ER stress markers such as ATF3, BiP (GRP78), and CHOP.[1] Conversely, **FITM**2 expression itself can be induced as a downstream target of the UPR, suggesting a feedback mechanism to mitigate ER stress.[1]





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FITM2's role in the ER stress response.

Experimental Protocols

The following section provides detailed protocols for the detection and quantification of **FITM** protein expression using common laboratory techniques.

Western Blotting

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture.

Experimental Workflow:





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Workflow for Western blotting of **FITM** proteins.

Protocol:

- Sample Preparation:
 - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Determine protein concentration using a BCA assay.
 - Denature 20-30 μg of protein per sample by boiling in Laemmli sample buffer.
- SDS-PAGE:
 - Load samples onto a 10-12% polyacrylamide gel.
 - Run the gel at 100-120V until the dye front reaches the bottom.
- · Protein Transfer:
 - Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
- Blocking:
 - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Antibody Incubation:
 - Incubate the membrane with a primary antibody specific for FITM1 or FITM2 overnight at
 4°C with gentle agitation. Recommended antibodies:
 - Anti-FITM2: Rabbit mAb #62622 (Cell Signaling Technology)[1]
 - Anti-FITM1: Rabbit Polyclonal HPA019842 (Sigma-Aldrich)[2]
 - Wash the membrane three times for 10 minutes each with TBST.



- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- · Detection and Analysis:
 - Wash the membrane three times for 10 minutes each with TBST.
 - Apply an enhanced chemiluminescence (ECL) substrate.
 - Capture the signal using a chemiluminescence imaging system.
 - Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay for quantifying proteins in a sample. A sandwich ELISA is recommended for specific detection of **FITM** proteins.

Protocol:

- Plate Coating:
 - Coat a 96-well plate with a capture antibody specific for FITM1 or FITM2 overnight at 4°C.
 - Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
- Blocking:
 - Block the plate with 1% BSA in PBS for 1-2 hours at room temperature.
 - Wash the plate three times with wash buffer.
- Sample and Standard Incubation:
 - Add diluted cell lysates and a serial dilution of a known concentration of recombinant FITM protein (for the standard curve) to the wells.
 - Incubate for 2 hours at room temperature.



- Wash the plate three times with wash buffer.
- Detection Antibody Incubation:
 - Add a biotinylated detection antibody specific for a different epitope on the FITM protein.
 - Incubate for 1-2 hours at room temperature.
 - Wash the plate three times with wash buffer.
- Signal Development:
 - Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.
 - Wash the plate five times with wash buffer.
 - Add a TMB substrate solution and incubate until a blue color develops.
 - Stop the reaction by adding a stop solution (e.g., 1M H₂SO₄).
- Data Analysis:
 - Measure the absorbance at 450 nm using a microplate reader.
 - Generate a standard curve and calculate the concentration of FITM protein in the samples.

Immunofluorescence (IF)

Immunofluorescence allows for the visualization of the subcellular localization of **FITM** proteins.

Protocol:

- Cell Culture and Fixation:
 - Grow cells on glass coverslips to 60-80% confluency.
 - Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.



- Wash three times with PBS.
- Permeabilization and Blocking:
 - Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
 - Wash three times with PBS.
 - Block with 1% BSA in PBST for 30 minutes.
- Antibody Incubation:
 - Incubate with the primary antibody (e.g., anti-FITM2) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
 - Wash three times with PBST.
 - Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488conjugated) for 1 hour at room temperature in the dark.
- Mounting and Imaging:
 - Wash three times with PBST.
 - Counterstain nuclei with DAPI for 5 minutes.
 - Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
 - Image the cells using a fluorescence or confocal microscope.

Flow Cytometry

Flow cytometry can be used to quantify the percentage of cells expressing **FITM** proteins and the relative expression level per cell.

Protocol:

Cell Preparation:



- Harvest cells and prepare a single-cell suspension.
- Fix cells with a fixation buffer (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.
- Wash cells with PBS.
- Permeabilization:
 - Permeabilize cells with a permeabilization buffer (e.g., ice-cold 90% methanol or a detergent-based buffer) for 30 minutes on ice.
 - Wash cells twice with FACS buffer (PBS with 1% BSA).
- Antibody Staining:
 - Resuspend cells in FACS buffer containing the primary anti-FITM antibody.
 - Incubate for 30-60 minutes at 4°C in the dark.
 - Wash cells twice with FACS buffer.
 - If the primary antibody is not directly conjugated, resuspend cells in FACS buffer containing a fluorescently labeled secondary antibody.
 - o Incubate for 30 minutes at 4°C in the dark.
 - · Wash cells twice with FACS buffer.
- Data Acquisition and Analysis:
 - Resuspend cells in FACS buffer for analysis.
 - Acquire data on a flow cytometer.
 - Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity. Include appropriate isotype controls to set gates.



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